2-(Benzyloxy)-5-ethylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

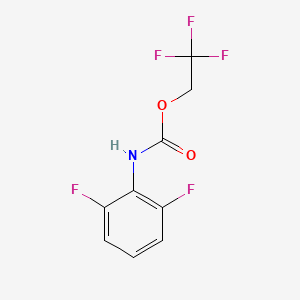

2-(Benzyloxy)-5-ethylphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a benzene ring substituted with a benzyloxy group and an ethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-ethylphenylboronic acid typically involves the following steps:

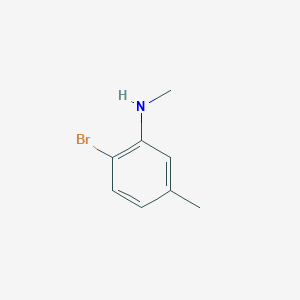

Bromination: The starting material, 2-(Benzyloxy)-5-ethylbenzene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.

Lithiation: The brominated intermediate undergoes lithiation using n-butyllithium (n-BuLi) to form the corresponding organolithium compound.

Borylation: The organolithium compound is then treated with a boron source, such as trimethyl borate (B(OCH₃)₃), followed by hydrolysis to yield the desired boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.

Substitution: The ethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Substitution: Electrophiles such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Benzaldehyde and Benzoic Acid Derivatives: Formed through oxidation.

Nitrated or Sulfonated Derivatives: Formed through electrophilic aromatic substitution.

科学的研究の応用

2-(Benzyloxy)-5-ethylphenylboronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

作用機序

鈴木・宮浦カップリングにおける2-(ベンジルオキシ)-5-エチルフェニルボロン酸の作用機序には、いくつかの重要なステップが含まれています。

酸化付加: パラジウム触媒は、アリールハライドと酸化付加反応を起こし、パラジウム-アリール錯体を形成します。

転移金属化: ボロン酸は、そのアリール基をパラジウム中心に転移させて、新しいパラジウム-アリール結合を形成します。

還元脱離: パラジウム触媒は、還元脱離によってビアリール生成物の形成を促進し、さらにサイクルを続けるためにパラジウム触媒を再生します。

類似化合物:

フェニルボロン酸: ベンジルオキシ基とエチル基が欠如しており、特定の合成用途では汎用性が低くなります。

2-(ベンジルオキシ)フェニルボロン酸: 同様の構造ですが、エチル基がありません。これは、反応における反応性と選択性に影響を与えます。

5-エチル-2-メトキシフェニルボロン酸: ベンジルオキシ基の代わりにメトキシ基が含まれており、電子特性と立体特性が異なります。

独自性: 2-(ベンジルオキシ)-5-エチルフェニルボロン酸は、ベンジルオキシ基とエチル基が共存していることが特徴です。これにより、反応性に影響を与え、複雑な有機分子の合成における貴重な中間体となります。その構造は、選択的な官能基化と、研究や産業の様々な分野における幅広い用途を可能にします。

類似化合物との比較

Phenylboronic Acid: Lacks the benzyloxy and ethyl substituents, making it less versatile in certain synthetic applications.

2-(Benzyloxy)phenylboronic Acid: Similar structure but without the ethyl group, affecting its reactivity and selectivity in reactions.

5-Ethyl-2-methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, leading to different electronic and steric properties.

Uniqueness: 2-(Benzyloxy)-5-ethylphenylboronic acid is unique due to the combined presence of the benzyloxy and ethyl groups, which influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for selective functionalization and diverse applications in various fields of research and industry.

特性

分子式 |

C15H17BO3 |

|---|---|

分子量 |

256.11 g/mol |

IUPAC名 |

(5-ethyl-2-phenylmethoxyphenyl)boronic acid |

InChI |

InChI=1S/C15H17BO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h3-10,17-18H,2,11H2,1H3 |

InChIキー |

HFVMQZWBXBULDM-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=CC(=C1)CC)OCC2=CC=CC=C2)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)

amine](/img/structure/B12089944.png)

![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B12089959.png)

![azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B12089962.png)